![molecular formula C14H25NO5 B1400631 (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 1210348-16-5](/img/structure/B1400631.png)
(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known as Boc-OH-C6H11CO2Et, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a building block for peptide synthesis. Boc-OH-C6H11CO2Et is a versatile compound with a wide range of uses in the fields of biochemistry and pharmaceuticals.
Scientific Research Applications
Biocatalytic Asymmetric Synthesis
A study by Zhu, Shi, Zhang, and Zheng (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors. The research utilized Sphingomonas aquatilis for the enzymatic hydrolysis of rac-vinyl-ACCA, achieving high enantioselectivity and conversion rates. This process demonstrates the potential of this compound in the development of pharmaceuticals, especially for treating HCV (Zhu, Shi, Zhang, & Zheng, 2018).
Synthesis of Functionalized Cycloalkene Skeletons
Research by Cong and Yao (2006) involved the diastereoselective synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton of GS4104. The study highlighted the use of L-serine as a starting material and the application of ring-closing metathesis and diastereoselective Grignard reactions, demonstrating the compound's relevance in synthetic chemistry (Cong & Yao, 2006).
Amino Acid-Functionalized Ethyl Cellulose
Ikeuchi, Khan, Onishi, Shiotsuki, Masuda, Nishio, and Sanda (2010) conducted a study on the synthesis and characterization of amino acid esters of ethyl cellulose, including derivatives containing (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester. This research explored the impact of substituent bulk on the degree of incorporation and the thermal stability of the products, finding enhanced permselectivity for CO2/N2 and CO2/CH4 gas pairs in the synthesized membranes. This study indicates the compound's utility in material science, particularly in creating selective gas permeable materials (Ikeuchi et al., 2010).
properties
IUPAC Name |
ethyl (1R,3S,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFMJGAVWORNIZ-VWYCJHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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